![molecular formula C12H18N2O B3272572 N-(5-aminopentyl)benzamide CAS No. 5692-29-5](/img/structure/B3272572.png)
N-(5-aminopentyl)benzamide
Overview
Description
“N-(5-aminopentyl)benzamide” is a chemical compound with the molecular formula C12H18N2O . It has a molecular weight of 206.28 . The compound is known to have a melting point of 132-133 °C and a boiling point of 180-185 °C at a pressure of 0.1 Torr . The density of this compound is predicted to be 1.034±0.06 g/cm3 .
Synthesis Analysis
The synthesis of benzamides, including “N-(5-aminopentyl)benzamide”, can be achieved through the direct condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The dynamic structure of benzamide, which is a part of “N-(5-aminopentyl)benzamide”, is determined by two main structural factors: the rotation of the NH2 group around the C(O)–N bond and the rotation of the amide group as a whole relative to the benzene ring .Chemical Reactions Analysis
Benzamides, including “N-(5-aminopentyl)benzamide”, can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .Physical And Chemical Properties Analysis
“N-(5-aminopentyl)benzamide” has a melting point of 132-133 °C and a boiling point of 180-185 °C at a pressure of 0.1 Torr . The density of this compound is predicted to be 1.034±0.06 g/cm3 . The compound is also expected to have a pKa value of 14.87±0.46 .Scientific Research Applications
Antioxidant Activity
Benzamides, including N-(5-aminopentyl)benzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelators, helping to prevent oxidative stress in biological systems .
Antibacterial Activity
Benzamides have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs .
Anti-inflammatory Activity
Benzamides are known to possess anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases .
Analgesic Activity
Some benzamides have been found to exhibit analgesic (pain-relieving) activity . This suggests that N-(5-aminopentyl)benzamide could potentially be used in pain management .
Anti-platelet Activity
Amide derivatives, including benzamides, have shown anti-platelet activity . This means they could potentially be used in the prevention of blood clots .
Industrial Applications
Amide compounds are widely used in various industrial sectors, including the plastic, rubber, and paper industries . N-(5-aminopentyl)benzamide, as an amide compound, could potentially have applications in these industries .
Drug Discovery
Amide compounds, including benzamides, have been used in drug discovery . N-(5-aminopentyl)benzamide could potentially be used as a starting point for the development of new drugs .
Synthesis of Novel Compounds
N-(5-aminopentyl)benzamide could potentially be used in the synthesis of novel compounds . The ability to synthesize new compounds is crucial in fields such as medicinal chemistry and materials science .
Future Directions
Benzamides, including “N-(5-aminopentyl)benzamide”, have been widely used in medical, industrial, biological, and potential drug industries . They are also used as intermediate products in the synthesis of therapeutic agents . Therefore, future research could focus on exploring the potential applications of “N-(5-aminopentyl)benzamide” in these areas.
properties
IUPAC Name |
N-(5-aminopentyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-9-5-2-6-10-14-12(15)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFYRWMWMMXAQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311700 | |
Record name | N-(5-Aminopentyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-aminopentyl)benzamide | |
CAS RN |
5692-29-5 | |
Record name | N-(5-Aminopentyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5692-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Aminopentyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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